molecular formula C32H40O4 B8497589 5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one CAS No. 75540-64-6

5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one

Cat. No.: B8497589
CAS No.: 75540-64-6
M. Wt: 488.7 g/mol
InChI Key: AUNZRGZQGXZRRP-UHFFFAOYSA-N
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Description

5,7-Ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one is a useful research compound. Its molecular formula is C32H40O4 and its molecular weight is 488.7 g/mol. The purity is usually 95%.
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Properties

CAS No.

75540-64-6

Molecular Formula

C32H40O4

Molecular Weight

488.7 g/mol

IUPAC Name

5,7-ditert-butyl-3-(5,7-ditert-butyl-2-oxo-1-benzofuran-3-ylidene)-1-benzofuran-2-one

InChI

InChI=1S/C32H40O4/c1-29(2,3)17-13-19-23(27(33)35-25(19)21(15-17)31(7,8)9)24-20-14-18(30(4,5)6)16-22(32(10,11)12)26(20)36-28(24)34/h13-16H,1-12H3

InChI Key

AUNZRGZQGXZRRP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)OC(=O)C2=C3C4=C(C(=CC(=C4)C(C)(C)C)C(C)(C)C)OC3=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

10 g of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (prepared as described in Example 1 of U.S. Pat. No. 5,614,572) are introduced in 25 ml of 1,2-dichlorobenzene as initial charge and admixed with 0.5 g of 4-dimethylaminopyridine and 3 ml of thionyl chloride. The solution is then gradually heated to 100° C. so that the evolution of HCl and SO2 remains lively, but still controllable. Thereafter the reaction mixture is stirred at 100° C. for a further ½ h. The temperature is subsequently raised to the reflux point. After 75 min, the 1,2-dichlorobenzene is distilled off, at the end with reduced pressure. The isoxindigo is crystallized out by the addition of 30 ml of acetonitrile to the residue, filtered off, washed with acetonitrile and dried to leave 6.8 g (73% of theory) of 5,7,5′,7′-tetra-tert-butyl[3,3′]bibenzofuranylidene-2,2′-dione of the formula (XV).
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10 g
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25 mL
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3 mL
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0.5 g
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Synthesis routes and methods II

Procedure details

10 g of 5,7-di-tert-butyl-3-hydroxy-3H-benzofuran-2-one (prepared as described in Ex. 1a of U.S. Pat. No. 5,614,572) are placed in 25 ml of 1,2-dichlorobenzene, and 0.5 g of 4-dimethylaminopyridine and 3 ml of thionyl chloride are added thereto. The solution is then slowly heated to 373 K at such a rate that the evolution of HCl and SO2 remains vigorous yet controllable. It is then stirred at that temperature for a further ½ hour. The temperature is then increased to reflux temperature. After 75 min, the 1,2-dichlorobenzene is distilled off, under reduced pressure at the end. The isoxindigo is crystallised out by adding 30 ml of acetonitrile to the residue, is filtered off, washed with acetonitrile and dried, yielding 6.8 g (73% of the theoretical yield) of 5,7,5′,7′-tetra-tert-butyl-[3,3]bibenzofuranylidene-2,2′-dione of formula (LIa).
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10 g
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reactant
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1a
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25 mL
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3 mL
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0.5 g
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